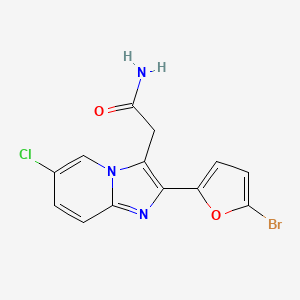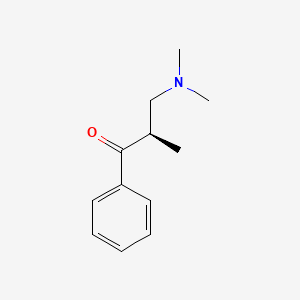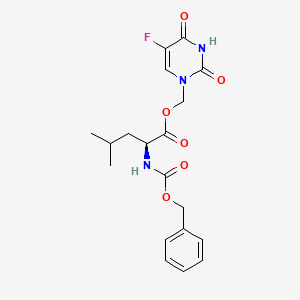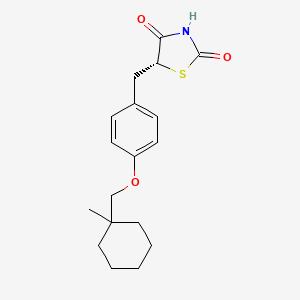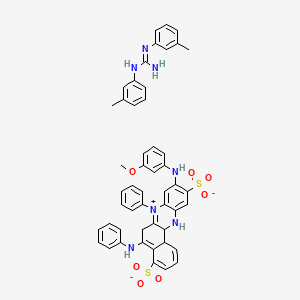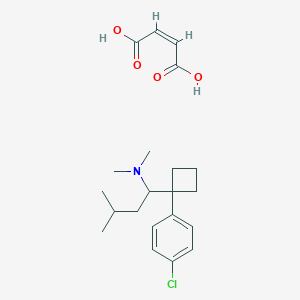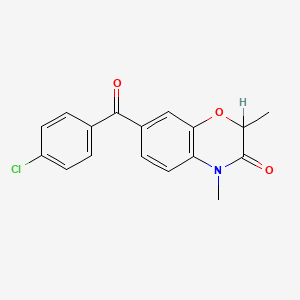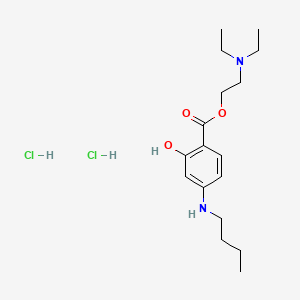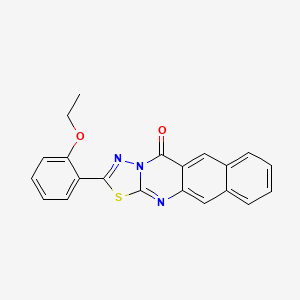
Sodium bisulfide trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bisulfide trihydrate, also known as sodium hydrosulfide trihydrate, is a chemical compound with the formula NaHS·3H₂O. It is a colorless, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial applications, including the production of sulfur dyes, leather processing, and as a flotation agent in mining.
準備方法
Synthetic Routes and Reaction Conditions
Sodium bisulfide trihydrate can be synthesized through the reaction of hydrogen sulfide (H₂S) with sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous solution, and the product is then crystallized to obtain the trihydrate form:
H2S+NaOH→NaHS+H2O
Industrial Production Methods
In industrial settings, this compound is produced by absorbing hydrogen sulfide gas into a sodium hydroxide solution. The resulting solution is then cooled to crystallize the trihydrate form. This method ensures high purity and yield of the product.
化学反応の分析
Types of Reactions
Sodium bisulfide trihydrate undergoes several types of chemical reactions, including:
Oxidation: Sodium bisulfide can be oxidized to form sodium sulfate (Na₂SO₄).
Reduction: It can act as a reducing agent, converting other compounds to their reduced forms.
Substitution: Sodium bisulfide can participate in substitution reactions, where it replaces another group in a compound.
Common Reagents and Conditions
Oxidation: Sodium bisulfide reacts with oxidizing agents such as chlorine (Cl₂) or oxygen (O₂) to form sodium sulfate.
Reduction: It can reduce metal ions in solution, such as copper(II) ions (Cu²⁺), to their metallic forms.
Substitution: Sodium bisulfide can react with alkyl halides to form thiols.
Major Products Formed
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Metallic copper (Cu)
Substitution: Thiols (R-SH)
科学的研究の応用
Sodium bisulfide trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of organosulfur compounds.
Biology: Sodium bisulfide is used in the study of sulfur metabolism in biological systems.
Industry: Sodium bisulfide is used in the production of sulfur dyes, leather processing, and as a flotation agent in mining.
作用機序
The mechanism of action of sodium bisulfide trihydrate involves its ability to donate hydrogen sulfide ions (HS⁻) in solution. These ions can participate in various chemical reactions, including redox reactions and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Sodium bisulfite (NaHSO₃): Used as a reducing agent and preservative.
Sodium metabisulfite (Na₂S₂O₅): Commonly used as a preservative and antioxidant.
Sodium sulfide (Na₂S): Used in the production of sulfur dyes and as a reducing agent.
Uniqueness
Sodium bisulfide trihydrate is unique in its ability to act as both a reducing agent and a nucleophile. Its high solubility in water and ability to form stable hydrates make it particularly useful in various industrial and research applications.
特性
CAS番号 |
12135-06-7 |
|---|---|
分子式 |
H7NaO3S |
分子量 |
110.11 g/mol |
IUPAC名 |
sodium;sulfanide;trihydrate |
InChI |
InChI=1S/Na.3H2O.H2S/h;4*1H2/q+1;;;;/p-1 |
InChIキー |
WAGNUANSSKWIMM-UHFFFAOYSA-M |
正規SMILES |
O.O.O.[Na+].[SH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


